Iproniazid Phosphate

Descripción

Propiedades

IUPAC Name |

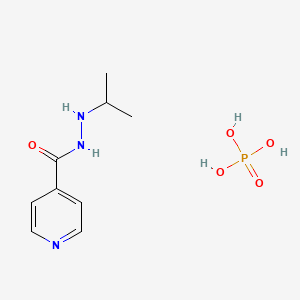

phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDVTKJXVHYWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952815 | |

| Record name | Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-33-9 | |

| Record name | Iproniazid phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iproniazid phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iproniazid phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iproniazid phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRONIAZID PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DE00V62TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Iproniazid Phosphate on Monoamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproniazid, a hydrazine derivative, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] This guide provides a comprehensive technical overview of the mechanism by which iproniazid phosphate inactivates MAO. It delves into the metabolic activation of iproniazid, the kinetics of MAO inhibition, the nature of the covalent adduct formed with the flavin adenine dinucleotide (FAD) cofactor, and detailed experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, drug discovery, and molecular biology.

Introduction

Iproniazid was one of the first antidepressants to be introduced into clinical practice, marking a significant milestone in the history of psychopharmacology. Its therapeutic effects are primarily attributed to its potent inhibition of monoamine oxidase (MAO), leading to an increase in the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[4] Iproniazid is recognized as a non-selective inhibitor, targeting both isoforms.[5] This guide will explore the intricate molecular mechanisms that underpin the irreversible inhibition of MAO by iproniazid.

Mechanism of Action

The inhibitory action of iproniazid on MAO is a multi-step process that involves metabolic activation to a reactive intermediate, which then forms a covalent bond with the FAD cofactor at the enzyme's active site.

Metabolic Activation of Iproniazid

Iproniazid itself is a prodrug that requires metabolic activation to exert its inhibitory effect. The initial step involves the hydrolysis of iproniazid to isopropylhydrazine and isonicotinic acid. Isopropylhydrazine is the key active metabolite responsible for the irreversible inhibition of MAO.[1]

Irreversible Inhibition of Monoamine Oxidase

The active metabolite, isopropylhydrazine, then interacts with the MAO enzyme. The process of inhibition is time-dependent and irreversible, following a progressive, first-order reaction.[1] The mechanism involves the oxidation of isopropylhydrazine by the FAD cofactor within the MAO active site, leading to the formation of a highly reactive diazene intermediate. This intermediate is unstable and decomposes, generating a reactive species that covalently modifies the FAD cofactor.[6]

The Covalent Adduct with the FAD Cofactor

While the exact structure of the iproniazid-derived adduct with FAD has not been definitively determined by X-ray crystallography, studies on other hydrazine inhibitors, such as phenelzine, provide strong evidence for the site of covalent attachment.[5][7] X-ray crystal structures of MAO-B in complex with phenelzine show that the covalent bond is formed at the N5 position of the flavin ring of the FAD cofactor.[5] It is highly probable that the reactive species generated from isopropylhydrazine follows a similar mechanism, leading to the formation of an isopropyl-FAD adduct at the N5 position. This covalent modification permanently inactivates the enzyme.[8] Mass spectrometry is a key technique used to identify such covalent adducts.[9]

Quantitative Data on MAO Inhibition

| Enzyme | Inhibitor | IC50 (µM) | Reference |

| Total MAO | Iproniazid | 4.02 ± 0.06 | [11] |

| MAO-A | Iproniazid | 37 | [12] |

| MAO-B | Iproniazid | 42.5 | [12] |

Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as enzyme source, substrate, and incubation time.

Experimental Protocols

The following is a detailed methodology for a peroxidase-linked spectrophotometric assay to determine the inhibitory activity of iproniazid on monoamine oxidase. This protocol is adapted from a study where iproniazid was used as a reference inhibitor.[11]

Principle

The activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of an amine substrate (e.g., p-tyramine). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic substrate (e.g., 4-aminoantipyrine and vanillic acid) to produce a colored product that can be quantified spectrophotometrically. The inhibition of MAO by iproniazid results in a decreased rate of H₂O₂ production and, consequently, a lower colorimetric signal.[11][13]

Materials

-

Monoamine Oxidase (e.g., rat liver mitochondrial fraction)

-

This compound

-

p-Tyramine (substrate)

-

Horseradish Peroxidase (HRP)

-

4-Aminoantipyrine

-

Vanillic acid

-

Potassium phosphate buffer (pH 7.6)

-

96-well microplate

-

Microplate reader

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the appropriate buffer.

-

Prepare a series of dilutions of the iproniazid stock solution to be tested (e.g., 18, 27, 36, 54, 72, 90 µM).[14]

-

Prepare the chromogenic solution containing 4-aminoantipyrine and vanillic acid in potassium phosphate buffer.

-

Prepare the MAO enzyme solution in potassium phosphate buffer.

-

Prepare the p-tyramine substrate solution in potassium phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add 40 µL of the MAO enzyme solution to each well.

-

Add 40 µL of the various concentrations of iproniazid solution (or buffer for the control) to the respective wells.

-

Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to interact with the enzyme.

-

Add 40 µL of the chromogenic solution to each well.

-

Initiate the reaction by adding 120 µL of the p-tyramine substrate solution to each well.

-

Incubate the plate at 37°C for 90 minutes.[11]

-

Measure the absorbance of the colored product at 490 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of iproniazid compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the iproniazid concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound serves as a classic example of an irreversible, non-selective monoamine oxidase inhibitor. Its mechanism of action, involving metabolic activation to isopropylhydrazine and subsequent covalent modification of the FAD cofactor, provides a clear illustration of suicide inhibition. The quantitative data, though variable, consistently demonstrate its potent inhibitory effect on both MAO-A and MAO-B. The detailed experimental protocol provided herein offers a robust method for further investigation of iproniazid and other potential MAO inhibitors. A deeper understanding of these mechanisms is essential for the rational design of novel therapeutics targeting the monoaminergic system for the treatment of depression and other neurological disorders.

References

- 1. Comparison of Monoamine Oxidase Inhibitory Effects of Iproniazid and Its Phenyl Congener.∗ | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. content.abcam.com [content.abcam.com]

- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. shop.carnabio.com [shop.carnabio.com]

- 11. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectrophotometric determination of some MAO inhibitors using 7,7,8,8-tetracyanoquinodimethane and iodine monochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Iproniazid Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physical properties of Iproniazid Phosphate, a historically significant monoamine oxidase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its chemical identity, physicochemical characteristics, and relevant experimental data. The guide includes summarized quantitative data in tabular format, detailed experimental methodologies for key analytical procedures, and visualizations of its mechanism of action and synthetic pathway.

Chemical Identity and Structure

This compound is the phosphate salt of iproniazid, a derivative of isoniazid.[1] It was one of the first monoamine oxidase inhibitors (MAOIs) to be introduced for the treatment of depression.[2]

Chemical Name: N'-propan-2-ylpyridine-4-carbohydrazide; phosphoric acid[3]

Structure:

-

Iproniazid (Free Base):

-

This compound:

Physical and Chemical Properties

A summary of the key physical and chemical properties of Iproniazid and its phosphate salt is presented in Table 1.

Table 1: Physical and Chemical Properties of Iproniazid and this compound

| Property | Iproniazid (Free Base) | This compound |

| Appearance | Needles from benzene + ligroin | White to slightly yellowish powder[4] |

| Melting Point | 112.5-113.5 °C | 175-184 °C[4] |

| Solubility | Freely soluble in water and alcohol[4] | Water: ~188 mg/mL at 25°C[4]Methanol: ~21 mg/mL at 25°C[4]Ethanol (96%): ~9 mg/mL at 25°C[4]Chloroform: ~0.6 mg/mL at 25°C[4]Diethyl ether: <0.1 mg/mL at 25°C[4]Hexane: <0.1 mg/mL at 25°C[4] |

| pKa (Strongest Acidic) | 13.66 (Predicted) | Not available |

| pKa (Strongest Basic) | 3.82 (Predicted) | Not available |

| pH (5% aqueous solution) | ~6.7[4] | 2.7-3.6[4] |

| LogP | 0.37 | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

3.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic UV absorption maxima that vary with the solvent.

Table 2: UV Absorption Maxima of this compound

| Solvent | λmax (nm) |

| Methanol | 265[4] |

| Water | 264[4] |

| 0.1N HCl | 267[4] |

| 0.1N KOH | 244, 272, 308[4] |

3.2. Infrared (IR) Spectroscopy

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the pyridine ring, the methine and methyl protons of the isopropyl group, and the N-H protons of the hydrazide moiety.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the isopropyl group, and the carbonyl carbon.

-

³¹P NMR: The phosphorus-31 NMR spectrum would show a characteristic signal for the phosphate group.

Note: While references to NMR spectra for this compound exist in databases such as PubChem, the actual spectral data with peak assignments are not publicly accessible.

3.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Iproniazid. The fragmentation of the iproniazid molecule under mass spectrometry conditions can provide valuable structural information.[5]

Experimental Protocols

4.1. Synthesis of Iproniazid

The synthesis of iproniazid can be achieved through multiple routes. A common method involves the reaction of isonicotinohydrazide with an isopropylating agent.[2]

Workflow for the Synthesis of Iproniazid

Caption: General synthetic pathways for Iproniazid.

Detailed Methodology: A common precursor, methyl isonicotinate, reacts with hydrazine to form isonicotinohydrazide. In one pathway, isonicotinohydrazide reacts with acetone (AcMe) to form N'-(propan-2-ylidene)isonicotinohydrazide. The C=N double bond of this intermediate is then selectively hydrogenated using a platinum catalyst in a suitable solvent (e.g., water, alcohol, or acetic acid) to yield iproniazid.[2] An alternative route involves the direct N-isopropylation of isonicotinohydrazide with an isopropylating agent like 2-bromopropane or 2-chloropropane.[2]

4.2. Purification

Purification of the synthesized iproniazid is typically achieved by recrystallization. The choice of solvent is critical and should be one in which the compound is soluble at high temperatures and poorly soluble at low temperatures.

General Recrystallization Protocol:

-

Dissolve the crude iproniazid in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals, for example, in a vacuum oven.

4.3. Quantification by High-Performance Liquid Chromatography (HPLC)

General HPLC Protocol for Hydrazide Compounds:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7) and an organic modifier like acetonitrile is commonly used. The exact ratio may need to be optimized.

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of this compound (e.g., 264 nm in water) is appropriate.[4]

-

Flow Rate: A flow rate of around 1 mL/min is a common starting point.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent.

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

4.4. Monoamine Oxidase (MAO) Inhibition Assay

The primary mechanism of action of this compound is the inhibition of monoamine oxidase.[1][6] The following is a general protocol for a fluorometric MAO-B inhibitor screening assay that can be adapted to use this compound as a reference inhibitor.

Workflow for MAO-B Inhibition Assay

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Detailed Methodology (Adapted from a commercial kit protocol): [3]

-

Reagent Preparation:

-

Prepare a working solution of the test inhibitor and a reference inhibitor (this compound) at 10 times the desired final concentration in MAO-B Assay Buffer.

-

Reconstitute and dilute the MAO-B enzyme according to the manufacturer's instructions.

-

Prepare the MAO-B Substrate Solution containing the MAO substrate (e.g., tyramine), a developer, and a fluorometric probe.

-

-

Assay Procedure:

-

Add 10 µL of the test inhibitor, reference inhibitor, or assay buffer (for enzyme control) to the wells of a 96-well black plate.

-

Add 50 µL of the diluted MAO-B enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37°C.

-

Add 40 µL of the MAO-B Substrate Solution to each well to initiate the reaction.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition for each concentration of the test compound and reference inhibitor relative to the enzyme control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

A similar protocol can be followed for MAO-A, using an MAO-A specific substrate and enzyme source.

Mechanism of Action

This compound is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][6] MAO enzymes are responsible for the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6] By inhibiting these enzymes, this compound increases the synaptic concentrations of these neurotransmitters, leading to its antidepressant effects.[1]

Signaling Pathway of MAO Inhibition by Iproniazid

Caption: Mechanism of action of Iproniazid.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physical properties, and key experimental aspects of this compound. The information compiled herein, including tabulated data and procedural outlines, serves as a valuable resource for professionals in the fields of chemical research, drug discovery, and pharmaceutical development. While this compound is of historical importance, a thorough understanding of its characteristics remains relevant for the study of monoamine oxidase inhibitors and the development of new therapeutics. Further research to fully elucidate and publish detailed spectroscopic data and validated analytical methods would be beneficial to the scientific community.

References

Iproniazid Phosphate: A Technical Guide to a Non-Selective, Irreversible Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproniazid phosphate is a hydrazine derivative and a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[1][2] Initially developed as an antitubercular agent, its profound antidepressant effects revolutionized the treatment of depression in the mid-20th century.[3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetics, and the downstream effects of its enzymatic inhibition. Special emphasis is placed on experimental protocols for its characterization and the signaling pathways it modulates. While its clinical use has been largely discontinued due to hepatotoxicity, iproniazid remains a critical tool in neuroscience research for understanding the role of monoamines in mood and behavior.[5]

Mechanism of Action

This compound exerts its pharmacological effects through the irreversible inhibition of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[6] These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[6] By inhibiting MAO, iproniazid prevents the breakdown of these neurotransmitters, leading to their increased availability and enhanced neurotransmission.[7]

The inhibition is a progressive, first-order reaction that is sensitive to pH and temperature.[1] The irreversible nature of the inhibition is due to the formation of a stable covalent bond between a metabolite of iproniazid and the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against MAO-A and MAO-B has been characterized by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These values can vary depending on the experimental conditions, such as the enzyme source and substrate used.

| Parameter | MAO-A | MAO-B | Source |

| IC50 | 37 µM | 42.5 µM | [8] |

| Ki | Not Reported | Not Reported |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Due to its historical use, detailed human pharmacokinetic data is limited in contemporary literature. The table below summarizes available information.

| Parameter | Value | Unit | Source |

| Bioavailability | 1 | [1] | |

| Cmax | Not Reported | ||

| Tmax | Not Reported | ||

| AUC | Not Reported | ||

| Half-life | Not Reported |

Metabolism and Hepatotoxicity

Iproniazid is extensively metabolized in the liver. The primary metabolic pathway involves hydrolysis to isonicotinic acid and isopropylhydrazine. Isopropylhydrazine is then oxidized by cytochrome P450 enzymes to a reactive isopropyl radical. This radical can covalently bind to hepatic macromolecules, leading to hepatocellular necrosis and the observed hepatotoxicity of the drug.

Signaling Pathways Affected by MAO Inhibition

The inhibition of MAO-A and MAO-B by iproniazid leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, which then activate their respective postsynaptic receptors, triggering a cascade of intracellular signaling events.

Dopaminergic Signaling

Increased dopamine levels primarily activate D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[9]

Serotonergic Signaling

Elevated serotonin levels activate a variety of serotonin receptors. For example, the 5-HT2A receptor, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).[8][10]

References

- 1. Iproniazid - Wikipedia [en.wikipedia.org]

- 2. adooq.com [adooq.com]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. AAPP Pharmacist Toolkit: Monoamine Oxidase Inhibitors | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. msudenver.edu [msudenver.edu]

Early Research on Iproniazid Phosphate for Tuberculosis Treatment: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproniazid phosphate, a derivative of isoniazid, was one of the earliest synthetic drugs investigated for the treatment of tuberculosis (TB) in the early 1950s. Its development marked a significant milestone in the chemotherapeutic era of TB management. While its use for tuberculosis was ultimately short-lived due to the emergence of more effective and less toxic agents, the early research into iproniazid laid crucial groundwork for understanding the treatment of TB and unexpectedly opened a new frontier in psychopharmacology. This technical guide provides an in-depth analysis of the seminal early research on this compound for tuberculosis, focusing on quantitative data, experimental protocols, and the logical frameworks of the initial investigations.

Core Research Findings

The initial clinical trials of iproniazid in patients with tuberculosis were characterized by promising symptomatic improvement, though its bactericidal efficacy was a subject of considerable investigation and comparison with its parent compound, isoniazid.

Data Presentation

The following tables summarize the key quantitative data extracted from early clinical studies on iproniazid for the treatment of pulmonary tuberculosis.

Table 1: Iproniazid Dosage Regimens in Early Tuberculosis Trials

| Study (Year) | Patient Population | Dosage of this compound (mg/kg/day) | Duration of Treatment |

| Robitzek & Selikoff (1952) | Patients with active, progressive caseous-pneumonic tuberculosis | 4 | 4-16 weeks |

| Bloch et al. (1954) | Patients with pulmonary tuberculosis | 4 | Up to 12 months |

| Cheifetz et al. (1954) | 49 patients with advanced pulmonary tuberculosis | 4 | Not specified |

| Ogilvie (1955) | Patients with pulmonary tuberculosis | 4 | Not specified |

Table 2: Efficacy of Iproniazid in Early Tuberculosis Trials

| Study (Year) | Key Efficacy Endpoints | Reported Outcomes |

| Robitzek & Selikoff (1952) | Systemic and toxic manifestations (fever, cough, sputum volume, weight change) | Marked and rapid reduction in fever, cough, and sputum volume. Significant weight gain. |

| Bloch et al. (1954) | Roentgenographic changes, sputum bacteriology | Moderate to marked roentgenographic improvement in a significant number of patients. Sputum conversion to negative for acid-fast bacilli was observed, but often slower than with isoniazid. |

| Cheifetz et al. (1954) | Symptomatic improvement (fever, sputum, body weight) | Symptomatic effects were more striking and evident earlier than in a comparable group treated with isoniazid alone. |

| Ogilvie (1955) | Comparison with isoniazid | Iproniazid was found to be less effective than isoniazid in terms of bacteriological and radiological improvement. |

Table 3: Adverse Effects of Iproniazid in Early Tuberculosis Trials

| Study (Year) | Common Adverse Effects | Severe Adverse Effects |

| Robitzek & Selikoff (1952) | Central nervous system stimulation (hyperactivity, euphoria, restlessness), constipation, dizziness, dry mouth. | Not detailed in initial reports, but CNS effects were prominent. |

| Bloch et al. (1954) | Euphoria, constipation, vertigo, hyperreflexia, drowsiness. | Noted to be more frequent and severe than with isoniazid. |

| Cheifetz et al. (1954) | Not detailed quantitatively. | Mentioned as a significant consideration. |

| Ogilvie (1955) | Central nervous system and autonomic side-effects were common. | Hepatotoxicity was a major concern leading to its discontinuation for TB. |

Experimental Protocols

The methodologies employed in the early clinical studies of iproniazid for tuberculosis were foundational for future clinical trial design in infectious diseases.

Patient Selection and Evaluation

-

Inclusion Criteria: Patients typically had advanced, active, and often treatment-refractory pulmonary tuberculosis, confirmed by chest X-ray and positive sputum smears for acid-fast bacilli. Many early trials were conducted in sanatoriums where patients could be closely monitored.

-

Baseline Assessments: Comprehensive baseline evaluations included detailed medical history, physical examination, chest radiography, sputum bacteriology (smear and culture), and basic laboratory tests (hematology and urinalysis).

Treatment Regimen and Monitoring

-

Drug Administration: this compound was administered orally, typically in divided doses. The most commonly cited dosage was 4 mg/kg of body weight per day.

-

Monitoring: Patients were monitored regularly for clinical signs of improvement or deterioration. This included daily temperature charts, weekly weight measurements, and monthly chest X-rays and sputum examinations.

-

Efficacy Assessment: The primary measures of efficacy were symptomatic improvement (reduction in fever, cough, and sputum production; weight gain), radiological changes (improvement in lung lesions on chest X-ray), and bacteriological response (conversion of sputum smears and cultures from positive to negative for Mycobacterium tuberculosis).

In Vitro and Animal Studies

Prior to human trials, the antitubercular activity of iproniazid was assessed in vitro and in animal models.

-

In Vitro Studies: The minimum inhibitory concentration (MIC) of iproniazid against various strains of M. tuberculosis was determined in culture media.

-

Animal Models: The efficacy of iproniazid was evaluated in animal models of tuberculosis, most commonly in guinea pigs and mice infected with M. tuberculosis. Key parameters assessed included survival rates, extent of tuberculous lesions in organs (lungs, spleen, liver), and reduction in bacterial load.

Visualizations

Experimental Workflow for Early Iproniazid Tuberculosis Trials

Caption: Workflow of early clinical trials for iproniazid in tuberculosis.

Logical Relationship of Iproniazid's Dual Effects

Caption: Dual therapeutic and side-effect pathways of iproniazid.

Conclusion

The early research on this compound for tuberculosis, while brief in its clinical application for this specific indication, was a pivotal chapter in medical history. The quantitative data, though limited by modern standards, demonstrated a clear symptomatic benefit for patients. The experimental protocols established a framework for the clinical evaluation of new anti-tuberculosis drugs. Most notably, the serendipitous discovery of its psychoactive properties, a direct result of its use in TB patients, led to the development of the first generation of antidepressant medications, revolutionizing the treatment of psychiatric disorders. The story of iproniazid serves as a powerful reminder of the often-unpredictable pathways of drug discovery and the importance of meticulous clinical observation.

Pharmacological Profile of Iproniazid Phosphate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iproniazid, one of the first monoamine oxidase inhibitors (MAOIs) used as an antidepressant, exhibits a complex pharmacological profile in preclinical models. This document provides a comprehensive overview of its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology, with a focus on quantitative data and detailed experimental methodologies. Iproniazid acts as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), leading to increased synaptic availability of key neurotransmitters. While its antidepressant-like effects have been characterized, its clinical use was curtailed due to significant hepatotoxicity, a finding extensively modeled in preclinical species. This guide synthesizes the available preclinical data to serve as a technical resource for researchers in pharmacology and drug development.

Mechanism of Action

Iproniazid's primary mechanism of action is the irreversible inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO, iproniazid increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1][2]

Iproniazid is a non-selective inhibitor, meaning it inhibits both MAO-A and MAO-B isoforms.[2][3] The inhibition is irreversible and competitive, and the reaction is sensitive to changes in pH and temperature.[4] The isopropylhydrazine moiety of the iproniazid molecule is crucial for its MAO-inhibiting activity.[4]

Signaling Pathway of MAO Inhibition

Pharmacodynamics

The pharmacodynamic effects of iproniazid are primarily related to its inhibition of MAO.

In Vitro MAO Inhibition

| Enzyme | Substrate | IC50 (µM) |

| MAO-A | Kynuramine | 37 |

| MAO-B | Benzylamine | 42.5 |

Data from a study on the inhibitory activities of compounds from Angelica keiskei Koidzumi, where iproniazid was used as a non-selective MAO inhibitor reference.

Preclinical Efficacy Models

Pharmacokinetics

Detailed pharmacokinetic parameters for iproniazid in common preclinical species are not extensively reported in the available literature. Much of the available data pertains to its structurally related analog, isoniazid.

| Species | Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |

| Rat | Oral | Not Reported | Not Reported | Not Reported | Not Reported | |

| Dog | Oral | Not Reported | Not Reported | Not Reported | Not Reported | |

| Monkey | Oral | Not Reported | Not Reported | Not Reported | Not Reported |

Quantitative pharmacokinetic data for iproniazid in these species is not available in the reviewed literature.

Toxicology

The primary toxicity associated with iproniazid is hepatotoxicity, which led to its withdrawal from the market.[4]

Acute Toxicity (LD50)

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 1467 (Male & Female combined) | [8] |

| Rat | Intravenous | Not Reported | |

| Mouse | Oral | 440 | [4] |

| Mouse | Intraperitoneal | 475 | [4] |

| Mouse | Intravenous | 719 | [4] |

| Dog | Oral | 626 | [4] |

Hepatotoxicity

Preclinical studies in rats have shown that iproniazid is a potent hepatotoxin.[1][4] The toxicity is mediated by its metabolite, isopropylhydrazine.[4][9] This metabolite is formed through hydrolysis of iproniazid and is then bioactivated by cytochrome P450 enzymes to a reactive species that covalently binds to liver macromolecules, leading to hepatic necrosis.[1][9] Phenobarbital, an inducer of CYP450 enzymes, has been shown to potentiate this necrosis.[1] In rats, hepatic necrosis has been observed at doses as low as 10 mg/kg.[4]

Experimental Protocols

In Vitro MAO Inhibition Assay

Objective: To determine the in vitro inhibitory potency of a test compound against MAO-A and MAO-B.

General Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is measured spectrophotometrically or fluorometrically over time.

-

Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow for In Vitro MAO Inhibition Assay

Preclinical Hepatotoxicity Study in Rats

Objective: To evaluate the potential hepatotoxicity of a test compound in a rodent model.

General Protocol:

-

Animal Model: Male Wistar rats are commonly used.[10]

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.

-

Dosing: this compound is administered orally or intraperitoneally at various dose levels for a defined duration (e.g., 10 or 21 days).[10] A control group receives the vehicle.

-

Clinical Observations: Animals are monitored daily for any signs of toxicity.

-

Sample Collection: At the end of the study, blood and liver tissue are collected.

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.[10]

-

Histopathology: Liver tissues are fixed, processed, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess for signs of liver damage, such as necrosis and steatosis.[10][11]

Workflow for a Rat Hepatotoxicity Study

Conclusion

This compound's preclinical profile is characterized by its potent, non-selective, and irreversible inhibition of MAO, which forms the basis of its antidepressant effects. However, its significant hepatotoxicity, primarily driven by the metabolic activation of its isopropylhydrazine metabolite, is a major liability that has been well-documented in preclinical models, particularly in rats. This technical guide provides a summary of the available quantitative data and detailed methodologies to aid researchers in understanding the complex pharmacological properties of iproniazid and to serve as a reference for the design and interpretation of related preclinical studies. Further research is warranted to fully elucidate the dose-response relationships in preclinical efficacy models and to establish comprehensive pharmacokinetic profiles in various species.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

The Pivotal Role of the Hydrazine Moiety in the Pharmacological Activity and Toxicological Profile of Iproniazid Phosphate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Iproniazid, the progenitor of the monoamine oxidase inhibitor (MAOI) class of antidepressants, owes its therapeutic efficacy and its significant toxicity to the presence of a hydrazine moiety within its chemical structure. This technical guide provides an in-depth analysis of the multifaceted role of this functional group in the activity of iproniazid phosphate. It explores the mechanism of irreversible monoamine oxidase (MAO) inhibition, the metabolic activation pathways leading to both therapeutic and toxic outcomes, and the structure-activity relationships that underscore the essentiality of the hydrazine group. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Iproniazid (N'-isopropylisonicotinohydrazide) was initially developed as an antitubercular agent but was repurposed for the treatment of depression following the observation of its mood-elevating effects in patients.[1] This serendipitous discovery ushered in the era of antidepressant pharmacotherapy and established the "monoamine hypothesis" of depression. The therapeutic action of iproniazid is intrinsically linked to its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] However, the clinical use of iproniazid was curtailed due to a significant risk of severe hepatotoxicity.[4][5] Central to both the therapeutic and adverse effects of iproniazid is its defining structural feature: the hydrazine moiety.

The Hydrazine Moiety and Monoamine Oxidase Inhibition

Iproniazid is a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[2][3] The isopropylhydrazine portion of the molecule is essential for this inhibitory activity.[4]

Mechanism of Irreversible Inhibition

The inhibitory process is complex, involving both the parent drug and its active metabolite, isopropylhydrazine.[4] The reaction with MAO is progressive and occurs near the enzyme's active site.[4] It is an oxygen-dependent process that leads to the irreversible inactivation of the enzyme, likely through the formation of a stable covalent adduct with the flavin cofactor or a nearby amino acid residue.[4] The inhibition is competitive in nature and cannot be reversed by the addition of substrate.[4]

Quantitative Analysis of MAO Inhibition

The potency of iproniazid as an MAO inhibitor has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy in inhibiting the two major isoforms of MAO.

| Enzyme Isoform | Substrate | IC50 (µM) | Reference |

| MAO-A | Serotonin (radiolabeled) | 37 | [1] |

| MAO-B | Phenylethylamine (radiolabeled) | 42.5 | [1] |

Metabolic Pathways and the Dual Role of the Hydrazine Moiety

The metabolism of iproniazid is a critical determinant of both its therapeutic action and its toxicity. The initial step involves the hydrolysis of the amide bond, releasing isonicotinic acid and the key metabolite, isopropylhydrazine.[4][6]

Bioactivation to an Active MAO Inhibitor

Isopropylhydrazine is itself a potent MAO inhibitor and contributes significantly to the overall pharmacological effect of iproniazid.[4]

Metabolic Activation to Hepatotoxic Species

The same isopropylhydrazine metabolite is also the primary culprit in iproniazid-induced hepatotoxicity.[7] In the liver, isopropylhydrazine is oxidized by cytochrome P450 enzymes to form a highly reactive isopropyl radical.[4] This radical species can then covalently bind to hepatic macromolecules, leading to cellular damage and necrosis.[7]

Caption: Metabolic pathway of iproniazid leading to therapeutic and toxic effects.

Signaling Pathways Affected by Iproniazid

By inhibiting MAO, iproniazid leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[2][3]

Caption: Monoamine neurotransmitter signaling pathway and the inhibitory action of iproniazid.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a common method for determining the IC50 values of a test compound against MAO-A and MAO-B.

Caption: Experimental workflow for an in vitro MAO inhibition assay.

Detailed Methodology:

-

Enzyme Source: A crude mitochondrial fraction from a suitable tissue source (e.g., pig brain cortex) is prepared.

-

Incubation with Inhibitor: The enzyme preparation is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a specific duration to allow for inhibitor binding.

-

Enzymatic Reaction: The reaction is initiated by the addition of a radiolabeled substrate (e.g., [14C]serotonin for MAO-A or [14C]phenylethylamine for MAO-B) at a concentration close to its Km value.

-

Reaction Termination and Product Extraction: After a defined incubation period at 37°C, the reaction is terminated by the addition of an acid (e.g., HCl). The radiolabeled product is then selectively extracted into an organic solvent.

-

Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each iproniazid concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

In Vitro Hepatotoxicity Assessment

This protocol provides a general workflow for assessing the potential of a compound to cause liver cell damage.

Caption: Experimental workflow for in vitro hepatotoxicity assessment.

Detailed Methodology:

-

Cell Culture: Primary hepatocytes or a suitable hepatic cell line (e.g., HepG2) are cultured in appropriate media.

-

Drug Exposure: The cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated with the drug for various time points.

-

Cytotoxicity Assays: Cell viability is assessed using standard assays. The MTT assay measures mitochondrial metabolic activity, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.

-

Mechanistic Studies: To investigate the mechanism of toxicity, markers of oxidative stress (e.g., reactive oxygen species generation) and cellular defense (e.g., glutathione levels) can be measured.

-

Metabolite Analysis: The formation of the hepatotoxic metabolite, isopropylhydrazine, can be quantified in the cell culture supernatant using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Conclusion

The hydrazine moiety is the cornerstone of this compound's pharmacological and toxicological identity. It is indispensable for the irreversible inhibition of monoamine oxidase, the mechanism that underlies its antidepressant effects. Concurrently, the metabolic activation of this same hydrazine group to a reactive radical species is the definitive cause of the drug's hepatotoxicity. A thorough understanding of the dual nature of the hydrazine moiety is crucial for the rational design of new MAO inhibitors with improved safety profiles and for the continued investigation of the intricate relationship between chemical structure, metabolic fate, and biological activity. The experimental frameworks and pathway analyses presented in this guide offer a foundational resource for researchers dedicated to advancing the fields of neuropharmacology and drug safety.

References

- 1. Iproniazid - Wikipedia [en.wikipedia.org]

- 2. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review | Semantic Scholar [semanticscholar.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. In vitro inhibition of brain mitochondrial monoamine oxidase by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

Initial Clinical Observations of Iproniazid Phosphate's Psychoactive Effects: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproniazid, initially developed as an anti-tuberculous agent, was serendipitously discovered to possess significant psychoactive properties in the early 1950s. This whitepaper provides a technical overview of the initial clinical observations of iproniazid phosphate's effects on mood and behavior. It consolidates available quantitative data from seminal studies, details the experimental protocols of the era, and illustrates the key mechanistic and workflow concepts through diagrams. The findings summarized herein laid the foundational groundwork for the development of monoamine oxidase inhibitors (MAOIs) as a major class of antidepressant medications.

Introduction

The discovery of the antidepressant effects of iproniazid marks a pivotal moment in the history of psychopharmacology. Originally synthesized as a derivative of isoniazid for the treatment of tuberculosis, astute clinical observations of mood elevation in patients undergoing treatment led to its investigation as a psychoactive agent. These early findings, though lacking the rigorous methodologies of modern clinical trials, were instrumental in shifting the understanding of the biological basis of depression and paving the way for targeted drug development. This document aims to provide a detailed technical guide to these initial observations for researchers and drug development professionals.

Quantitative Data from Early Clinical Observations

The initial reports on iproniazid's psychoactive effects were largely qualitative. However, a few key studies attempted to quantify its efficacy. The most cited of these is the 1957 study by Loomer, Saunders, and Kline, which provided the first systematic evaluation of iproniazid in a psychiatric population.

| Parameter | Finding | Source |

| Overall Improvement Rate | 70% of patients showed significant improvement. | |

| Patient Population | 17 patients with severe depression and 7 with schizophrenia. | |

| Dosage | 50 mg administered three times daily. | |

| Observed Psychoactive Effects | Mood elevation, increased appetite and weight gain, improved interpersonal capacity, and increased interest in surroundings. |

It is important to note that the definition of "significant improvement" in these early studies was not standardized and was based on clinical observation rather than validated rating scales, which were not in common use at the time.

Experimental Protocols

The experimental designs of the initial iproniazid studies were rudimentary by modern standards. They were often open-label and lacked placebo controls. Below are the reconstructed methodologies from the key cited experiments.

Observations in Tuberculosis Patients (Early 1950s)

-

Objective: To assess the efficacy and safety of iproniazid as a treatment for tuberculosis.

-

Patient Population: Patients with tuberculosis, often in sanatoriums.

-

Methodology:

-

Patients were administered iproniazid as part of their anti-tuberculosis regimen. Dosages varied but were generally in the range of 4 mg/kg of body weight.

-

Clinical observations of patients' physical and mental states were recorded by physicians and nurses.

-

Unexpected changes in mood and behavior, such as euphoria, increased energy, and improved appetite, were noted in patient records. These observations were largely anecdotal and not systematically measured.

-

-

Assessment of Psychoactive Effects: Primarily through unstructured clinical observation and patient self-reports. There is no evidence of the use of standardized psychiatric assessment tools.

Loomer, Saunders, and Kline Study (1957)

-

Objective: To systematically evaluate the "psychic energizer" effects of iproniazid in a psychiatric patient population.

-

Patient Population: 17 patients diagnosed with severe depression and 7 patients with schizophrenia, all of whom were hospitalized.

-

Methodology:

-

Patients were administered 50 mg of iproniazid three times a day.

-

The treatment duration was five weeks.

-

Patients were observed for changes in mood, behavior, and social interaction.

-

"Significant improvement" was determined by the clinical judgment of the investigators based on observed changes in the patients' overall clinical picture.

-

-

Assessment of Psychoactive Effects: Assessment was based on clinical observation of behavioral changes. Specific metrics included increased alertness, responsiveness, and sociability.

Visualizations

Proposed Mechanism of Action of Iproniazid

Iproniazid exerts its psychoactive effects by inhibiting the enzyme monoamine oxidase (MAO). This inhibition leads to an increase in the synaptic concentration of key neurotransmitters implicated in mood regulation.

Experimental Workflow of Early Clinical Observations

The workflow of the initial clinical studies on iproniazid followed a straightforward observational design.

Conclusion

The initial clinical observations of iproniazid's psychoactive effects, though lacking the methodological rigor of contemporary research, were a landmark in psychiatric medicine. The serendipitous discovery of its mood-elevating properties in tuberculosis patients, followed by the pioneering systematic studies in psychiatric populations, directly led to the development of the first generation of antidepressant medications. This historical context underscores the importance of keen clinical observation in drug discovery and provides a valuable perspective for modern researchers in the field of psychopharmacology. While the quantitative data from this era is limited, the qualitative reports and early experimental findings were compelling enough to spark a revolution in the treatment of depression.

Methodological & Application

Application Notes and Protocols: In Vitro Monoamine Oxidase (MAO) Inhibition Assay Using Iproniazid Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been therapeutically exploited for the treatment of depression and neurodegenerative diseases.[2]

Iproniazid is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[3][4] Originally developed as an antitubercular agent, its antidepressant properties were discovered serendipitously.[1] Iproniazid's mechanism of action involves the irreversible inactivation of the MAO enzyme, leading to a sustained increase in monoamine neurotransmitter levels.[4] This application note provides a detailed protocol for an in vitro assay to determine the inhibitory potential of Iproniazid Phosphate on MAO-A and MAO-B activity using a sensitive fluorometric method.

Mechanism of MAO Inhibition by Iproniazid

Monoamine oxidases catalyze the oxidative deamination of monoamines, producing the corresponding aldehyde, ammonia, and hydrogen peroxide. Iproniazid, a hydrazine derivative, acts as a mechanism-based inhibitor. It is metabolized by MAO to a reactive intermediate that then forms a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.

Caption: Mechanism of MAO action and its irreversible inhibition by Iproniazid.

Quantitative Data: this compound Inhibition of MAO-A and MAO-B

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against human MAO-A and MAO-B. These values are indicative of its non-selective inhibition profile.

| Enzyme Isoform | Substrate | This compound IC50 (µM) | Reference |

| MAO-A | Kynuramine | 37 | [5] |

| MAO-B | Kynuramine | 42.5 | [5] |

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is based on the Amplex® Red Monoamine Oxidase Assay Kit principle, which detects the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin.

Materials and Reagents

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Amplex® Red reagent

-

Horseradish Peroxidase (HRP)

-

p-Tyramine (MAO substrate)

-

Clorgyline (selective MAO-A inhibitor)

-

Pargyline (selective MAO-B inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Reagent Preparation

-

Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.4.

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution.

-

This compound Working Solutions: Perform serial dilutions of the 10 mM stock solution in phosphate buffer to obtain a range of concentrations for IC50 determination (e.g., 0.1 µM to 1000 µM).

-

MAO Enzyme Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Solution (p-Tyramine, 100 mM): Prepare a 100 mM stock solution of p-tyramine in deionized water.

-

Amplex® Red/HRP Working Solution: Prepare a working solution containing 400 µM Amplex® Red reagent and 2 U/mL HRP in phosphate buffer.[6] This solution should be protected from light.

Experimental Workflow

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Assay Procedure

-

Enzyme and Inhibitor Addition: To the wells of a 96-well plate, add 50 µL of the diluted MAO-A or MAO-B enzyme solution.

-

Inhibitor Incubation: Add 25 µL of the various this compound working solutions to the respective wells. For the control (100% activity), add 25 µL of phosphate buffer. For a blank control, add buffer instead of the enzyme.

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the Amplex® Red/HRP/p-Tyramine working solution to each well. The final concentration of p-tyramine in the well will be 1 mM.[6]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 545 nm and emission detection at approximately 590 nm.

Data Analysis

-

Subtract Background: Subtract the fluorescence reading of the blank control from all other readings.

-

Calculate Percent Inhibition: Calculate the percentage of MAO inhibition for each concentration of this compound using the following equation:

% Inhibition = [1 - (Fluorescence of Iproniazid Sample / Fluorescence of Control)] x 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of enzyme activity, which can be determined using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Conclusion

This application note provides a comprehensive protocol for determining the inhibitory activity of this compound against MAO-A and MAO-B. The described fluorometric assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic analysis of MAO inhibitors. The provided data and methodologies are valuable for researchers in neuroscience, pharmacology, and drug discovery investigating the modulation of monoamine oxidase activity.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Iproniazid - Wikipedia [en.wikipedia.org]

- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for In Vivo Administration of Iproniazid Phosphate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Iproniazid Phosphate in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Iproniazid, a non-selective and irreversible monoamine oxidase (MAO) inhibitor, was one of the first antidepressants to be discovered.[1][2][3] It functions by inhibiting both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effect.[2][3] Despite its historical significance, the clinical use of iproniazid has been largely discontinued due to concerns about hepatotoxicity.[1][4] However, it remains a valuable tool in preclinical research for studying the role of monoamines in various physiological and pathological processes.

Data Presentation

The following tables summarize quantitative data related to the administration of this compound in rodent models.

Table 1: Toxicity Data for Iproniazid in Rodents

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 (predicted) | 2.66 mol/kg | [1] |

| Rat | Intraperitoneal | Hepatotoxic Dose | As low as 10 mg/kg | [1] |

Table 2: In Vitro Inhibitory Activity of Iproniazid

| Enzyme | IC50 | Reference |

| MAO-A | 37 µM | [5] |

| MAO-B | 42.5 µM | [5] |

| Norepinephrine Uptake (rat cerebral cortex) | 7.9 x 10⁻⁴ M | [6] |

Table 3: Reported Dosages of Iproniazid and Related Compounds in Rodent Behavioral Studies

| Compound | Species | Dosage | Route of Administration | Observed Effect | Reference |

| Isoniazid | Mouse | 25, 50, 75 mg/kg | Intraperitoneal (IP) | Did not induce conditioned place preference or aversion. Decreased locomotor activity. | [7] |

| Isoniazid | Mouse | 25, 50, 75 mg/kg (pre-treatment) | Intraperitoneal (IP) | Prevented the development of tolerance to the rewarding effects of morphine. | [7] |

| Iproniazid | Rat | Not specified | Not specified | Potentiated the behavioral effects of centrally administered 5-methoxytryptamine in the conditioned avoidance response test. | [8] |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats

This protocol describes the intraperitoneal injection of this compound in rats for studies investigating its effects on the central nervous system or for toxicity assessments.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) (optional, for solubility)

-

Polyethylene glycol 300 (PEG300) (optional, for solubility)

-

Tween 80 (optional, for solubility)

-

Sterile syringes (1 mL or 3 mL)

-

70% ethanol for disinfection

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Solution Preparation:

-

This compound is soluble in DMSO.[10] A stock solution can be prepared in DMSO and then further diluted in a vehicle suitable for injection.

-

A common vehicle formulation for in vivo rodent studies is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final concentration of DMSO should be kept low to minimize toxicity.

-

For example, to prepare a 10 mg/mL solution, dissolve the required amount of this compound in a small volume of DMSO, then add PEG300 and Tween 80, and finally bring the solution to the final volume with sterile saline or PBS. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be necessary. Prepare fresh solutions for each experiment.

-

-

Animal Handling and Dosing:

-

Weigh the rat accurately to determine the correct injection volume. The maximum recommended injection volume for intraperitoneal administration in rats is 10 mL/kg.[9][11]

-

Gently restrain the rat. For a two-person technique, one person can hold the rat by placing their index and middle fingers on either side of the head and securing the body with the rest of their hand, while the other person performs the injection. For a one-person technique, the rat can be wrapped in a towel.

-

Position the rat with its head tilted slightly downwards to allow the abdominal organs to move cranially.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[12]

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-40° angle with the bevel facing up.[9]

-

Aspirate briefly to ensure the needle has not entered the bladder or intestines. If fluid is drawn, withdraw the needle and re-inject at a different site with a fresh needle and syringe.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol is suitable for studies requiring oral administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or a palatable solution like sweetened condensed milk diluted with water)[13]

-

Flexible plastic feeding tubes or stainless steel gavage needles (18-20 gauge for adult mice)

-

1 mL syringes

-

Animal scale

-

Appropriate PPE

Procedure:

-

Solution Preparation:

-

Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

-

-

Animal Handling and Dosing:

-

Weigh the mouse to calculate the appropriate dosing volume. The recommended maximum oral gavage volume for mice is 10 mL/kg.

-

Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Once the needle is in the correct position, slowly administer the this compound solution.

-

Gently withdraw the needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

-

Protocol 3: Behavioral Assessment - Forced Swim Test (FST) in Mice

The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity.

Materials:

-

Cylindrical glass or plastic beaker (e.g., 25 cm height, 15 cm diameter)

-

Water (23-25°C)

-

Towel for drying

-

Video recording equipment (optional, for later analysis)

-

Stopwatch

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1):

-

Fill the beaker with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

-

Gently place the mouse into the water for a 15-minute session.

-

After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage. This session is for habituation and is not typically scored.

-

-

Test Session (Day 2):

-

Administer this compound or vehicle at the desired time point before the test session (e.g., 30, 60, or 120 minutes prior).

-

Place the mouse in the beaker with fresh water for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[14][15]

-

After the test, remove the mouse, dry it, and return it to its home cage.

-

-

Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.[14]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Iproniazid

Iproniazid exerts its effects by irreversibly inhibiting monoamine oxidase (MAO), leading to an increase in the levels of monoamine neurotransmitters in the synapse.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. britannica.com [britannica.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Hepatotoxicity and metabolism of iproniazid and isopropylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proceedings: Age dependent recovery of rat brain MAO activity after administration of a single dose of iproniazid and pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of MAO inhibitors on uptake and release of norepinephrine in rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Isoniazid on Tolerance and Sensitization to the Rewarding Properties of Morphine: A Conditioned Place Preference Procedure Investigation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 13. Researchers [rodentmda.ch]

- 14. researchgate.net [researchgate.net]

- 15. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Recommended Iproniazid Phosphate Dosage for Neuropharmacobotany Studies in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproniazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant.[1][2] Its mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO, iproniazid increases the synaptic availability of these monoamines, leading to its neuropharmacological effects. Due to its potential for hepatotoxicity, its clinical use has been largely discontinued.[1] However, it remains a valuable tool in preclinical neuropharmacological research to investigate the roles of monoaminergic systems in various physiological and pathological processes.

These application notes provide a detailed guide to the recommended dosage, administration protocols, and experimental design considerations for the use of Iproniazid Phosphate in neuropharmacological studies in rats. The information is intended to assist researchers in designing and conducting well-controlled and reproducible experiments.

Data Presentation

Table 1: Recommended Dosage Range of this compound for Neuropharmacological Studies in Rats